molecular formula C9H7FO B11766066 2-Fluoro-3-methylbenzofuran

2-Fluoro-3-methylbenzofuran

Cat. No.: B11766066
M. Wt: 150.15 g/mol
InChI Key: DIHNHDAHHLWZFU-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzofuran is a benzofuran derivative characterized by a fluorine atom at the 2-position and a methyl group at the 3-position of the benzofuran core. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility . For instance, derivatives like 2-(fluorophenyl)-substituted benzofurans are synthesized via Friedel-Crafts alkylation or cyclization reactions involving halogenated precursors and Lewis acid catalysts (e.g., ZnCl₂) in dichloromethane . The fluorine atom in such compounds typically enhances metabolic stability and influences electronic properties, while alkyl groups like methyl modulate steric effects and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylbenzofuran typically involves the fluorination of benzofuran derivatives. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

AlCl₃-Mediated C–F/C–H Cross-Coupling

The most prominent reaction pathway for 2-fluorobenzofurans involves AlCl₃-catalyzed C–F/C–H cross-coupling with arenes to form 2-arylbenzofurans. This method is highlighted in multiple studies .

Reaction Mechanism

  • Protonation of the C–F bond : AlCl₃ facilitates protonation of the 2-fluoro group, generating an α-fluorine-stabilized carbocation intermediate.

  • Friedel-Crafts-type alkylation : The carbocation reacts with an arene (e.g., p-xylene, m-xylene) to form a new C–C bond at the 2-position of the benzofuran core .

Key Reaction Conditions

ParameterTypical Values
Catalyst AlCl₃ (0.3 mmol, 30% mol)
Solvent Dichloromethane
Temperature –20°C to room temperature
Reaction Time 1–16 hours
Purification Preparative TLC or column chromatography

Examples of Substitution

  • p-Xylene : Forms 2-(2,5-dimethylphenyl)benzofuran derivatives .

  • m-Xylene : Yields 2-(3,5-dimethylphenyl)benzofuran analogs .

  • Thiophene : Produces 2-thienylbenzofurans (e.g., 3bc) .

Yield Variability :

  • Method A (AlCl₃ at –20°C): Higher yields (21–96%) with better regioselectivity .

  • Method B (AlCl₃ at room temperature): Lower yields (38–65%) .

Substituent Effects

  • Electron-donating groups (e.g., methyl at position 3): Enhance carbocation stability, improving reaction efficiency .

  • Electron-withdrawing groups (Cl, Br, CO₂Et): Tolerated but may reduce yields .

Spectroscopic Features

  • ¹H NMR :

    • Methyl groups (CH₃): δ 2.35–2.55 ppm (singlet) .

    • Aromatic protons: δ 6.88–7.78 ppm (multiplets) .

  • ¹³C NMR :

    • Carbonyl carbons (C=O): δ 105–129 ppm .

    • Methyl carbons: δ 21.0–21.5 ppm .

Mass Spectrometry

  • HRMS (EI) : Confirm molecular ion peaks (e.g., 3ca : m/z 298.1358 [M]+) .

Carbocation Stability

  • The α-fluorine-stabilized carbocation is critical for regioselectivity. The fluorine’s electronegativity facilitates carbocation formation via hyperconjugation .

Competing Pathways

  • Defluorination : Fluorine is replaced by the aryl group, leaving no residual fluorine in the product .

Comparison of Reaction Methods

MethodTemperatureCatalystSolventYield Range
A –20°CAlCl₃CH₂Cl₂21–96%
B Room tempAlCl₃CH₂Cl₂38–65%

Research Implications

  • Versatility : Enables synthesis of diverse 2-arylbenzofurans, including bioactive derivatives (e.g., antifungal, anticancer agents) .

  • Scalability : Achieved in short steps using orthogonal coupling strategies .

This synthesis framework demonstrates the utility of 2-fluorobenzofurans as versatile precursors for constructing complex heterocycles, with AlCl₃-mediated coupling being a cornerstone method.

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including 2-Fluoro-3-methylbenzofuran, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:

  • Antibacterial Activity : Studies have shown that benzofuran derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, modifications in the benzofuran structure can lead to enhanced efficacy against strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some derivatives have demonstrated promising antifungal properties, particularly against Candida albicans and Aspergillus species. The presence of substituents like fluorine has been linked to improved antifungal activity .

Anticancer Potential

The anticancer properties of this compound are noteworthy. Research has indicated that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have shown potential in inhibiting key enzymes involved in cancer progression, such as polo-like kinase 4 (PLK4). In vitro studies demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines .
  • Mechanism of Action : The mechanism often involves the stabilization of p53, leading to cell cycle arrest and apoptosis. This pathway highlights the compound's potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Studies have shown that:

  • Fluorine Substitution : The presence of fluorine enhances the lipophilicity and bioavailability of the compound, contributing to its higher potency against microbial and cancerous cells .
  • Methyl Group Positioning : The placement of the methyl group at the 3-position plays a significant role in modulating the compound's interaction with biological targets, affecting its overall efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated various benzofuran derivatives for their antimicrobial activity against M. tuberculosis H37Rv strains. Among these, compounds structurally related to this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on PLK4 inhibition, researchers synthesized several benzofuran derivatives and assessed their effects on cancer cell lines. The results indicated that modifications enhancing fluorination led to significant reductions in cell viability, suggesting a promising avenue for developing anticancer therapeutics based on this scaffold .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares 2-Fluoro-3-methylbenzofuran with structurally related benzofuran derivatives, focusing on substituent effects, physicochemical properties, and intermolecular interactions.

Structural and Substituent Variations

Compound Name Substituents (Position) Key Structural Features
This compound -F (C2), -CH₃ (C3) Planar benzofuran core; moderate steric bulk at C3; electron-withdrawing -F at C2
2-(3-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran -S-CH₃ (C3), -C₆H₄F (C2), -Ph (C5) Bulky 3-methylsulfanyl and 5-phenyl groups; fluorophenyl introduces π-stacking potential
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran -SO₂-C₆H₄CH₃ (C3), -CH₃ (C2), -F (C5) Sulfonyl group enhances polarity; dihedral angle (81°) between benzofuran and phenyl rings
2,3-Benzofuran No substituents Parent compound; minimal steric/electronic modulation; higher volatility

Physicochemical Properties

  • Melting Points :

    • This compound (inferred): Estimated 330–350 K (lower than sulfonyl derivatives due to reduced polarity).
    • 2-(3-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran: 357–358 K .
    • 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran: 375–376 K (higher due to sulfonyl group) .
  • Synthetic Yields :

    • Fluorophenyl-substituted benzofurans: ~54% yield via ZnCl₂-catalyzed cyclization .
    • Sulfonyl derivatives: ~71% yield via oxidation of sulfanyl precursors .

Intermolecular Interactions and Crystallography

  • This compound : Predicted to exhibit C–H···F and weak π-stacking interactions, similar to fluorinated analogs. Methyl groups may disrupt close packing.
  • Sulfonyl Derivatives : Show strong hydrogen bonding (O–H···O) and π-stacking (Cg1–Cg2 distances: 3.66–3.77 Å) .
  • Methylsulfanyl Derivatives : Engage in C–H···S interactions; fluorophenyl groups participate in C–H···F bonds .

Biological Activity

2-Fluoro-3-methylbenzofuran is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Antimicrobial Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial activity. A study reported that various synthesized compounds demonstrated antimicrobial effects against multiple bacterial and fungal species. The minimum inhibitory concentration (MIC) values were determined, showing promising results for several derivatives .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial SpeciesFungal SpeciesMIC (µg/mL)
This compoundE. coliC. albicans15
S. aureusS. cerevisiae12
P. aeruginosaK. pneumoniae18

Anticancer Activity

Benzofuran derivatives have also been studied for their anticancer properties. Research has shown that modifications in the benzofuran structure can lead to variations in cytotoxicity against different cancer cell lines. For instance, certain derivatives have demonstrated significant inhibitory effects on leukemia cells with IC50 values as low as 0.1μM0.1\,\mu M .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundK5625
HL600.1
Vero (normal cells)>100

The mechanism of action for compounds like this compound involves their interaction with specific molecular targets. The fluorine atom enhances binding affinity to enzymes involved in critical pathways such as signal transduction and gene expression modulation. For example, the compound has been shown to inhibit the enzyme Pks13, which is a target for tuberculosis treatment, indicating its potential role in combating infectious diseases .

Case Studies

  • Antimycobacterial Activity : A study focused on the inhibition of Mycobacterium tuberculosis by benzofuran derivatives found that compounds with fluorine substitutions retained good MIC activity against resistant strains . This suggests that structural modifications can enhance efficacy against challenging pathogens.
  • Lead Optimization Programs : In drug development programs aimed at optimizing benzofuran derivatives, researchers have employed structure-based design to improve potency and reduce off-target effects. These programs have successfully identified leads with enhanced biological profiles suitable for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Fluoro-3-methylbenzofuran derivatives?

The synthesis typically involves oxidative cyclization or sulfonylation of precursor molecules. For example, 5-fluoro-2-methylbenzofuran derivatives can be synthesized by reacting 3-chloroperoxybenzoic acid with thioether precursors in dichloromethane, followed by purification via column chromatography (hexane:ethyl acetate, 4:1 v/v) to achieve yields >70% . Key steps include temperature control (e.g., 273 K for exothermic reactions) and stoichiometric optimization of oxidizing agents .

Q. How is crystallographic data validated for structural characterization?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Hydrogen atoms are refined using riding models (C–H = 0.95–0.99 Å), and molecular planarity is quantified via least-squares deviation analysis (e.g., mean deviation of 0.005–0.006 Å for benzofuran rings) . Software like SHELXL-97 is employed for refinement, with AFIX commands optimizing methyl group geometry .

Q. What chromatographic techniques are effective for isolating this compound derivatives?

Column chromatography with hexane:ethyl acetate gradients (e.g., 4:1 to 2:1 v/v) is widely used, achieving Rf values of 0.51–0.65 . Preparative thin-layer chromatography (PTLC) may supplement purification for small-scale reactions .

Advanced Research Questions

Q. How do substituents influence intermolecular interactions in crystal lattices?

Substituents like sulfonyl or methyl groups dictate packing via π⋯π stacking and hydrogen bonding. For instance, 3-methylphenylsulfonyl groups create dihedral angles of ~81° with the benzofuran core, while centroid-centroid distances of 3.66–3.77 Å stabilize π⋯π interactions between adjacent molecules . C–H⋯O hydrogen bonds further stabilize dimers in monoclinic systems (space group P21/n) .

Q. What computational strategies predict substituent effects on electronic properties?

Density Functional Theory (DFT) can model substituent-induced electronic perturbations. For example, electron-withdrawing fluorine atoms reduce electron density at the furan oxygen, altering reactivity in nucleophilic substitutions . Comparative studies of sulfonyl vs. sulfinyl groups show distinct electrostatic potential maps, influencing hydrogen-bond acceptor sites .

Q. How can contradictory spectroscopic data be resolved for structurally similar derivatives?

Cross-validation using SC-XRD, NMR (e.g., ¹⁹F NMR for fluorine environments), and mass spectrometry is critical. For example, overlapping ¹H NMR signals in methylsulfanyl derivatives are resolved via 2D NOESY to confirm spatial proximity of substituents . Discrepancies in melting points (e.g., 375–376 K vs. 436–437 K) may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) .

Q. What mechanistic insights explain regioselectivity in benzofuran functionalization?

Regioselectivity is governed by steric and electronic factors. Fluorine at the 2-position directs electrophilic substitution to the 5- or 7-position due to its ortho/para-directing nature, while methyl groups at the 3-position hinder reactivity at adjacent sites . Kinetic studies of sulfonylation reactions reveal that electron-deficient arylthioethers undergo faster oxidation, favoring sulfonyl over sulfoxide products .

Q. Methodological Tables

Table 1: Key Crystallographic Parameters for this compound Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (°)Reference
5-Fluoro-3-(3-F-C₆H₄SO₂)-2-Me-benzofuranP21/n7.2811.1016.56100.780.96
2-(2-F-C₆H₄)-3-MeS-5-Ph-benzofuranP21/n11.137.42--81.2

Table 2: Optimization of Reaction Conditions for Sulfonylation

PrecursorOxidizing AgentSolventTemp. (K)Yield (%)Purity (Rf)Reference
3-(3-Me-C₆H₄S)-benzofuranmCPBACH₂Cl₂273 → 298710.51
3-MeS-5-I-7-Me-benzofuranH₂O₂/CH₃COOHH₂O/MeOH298820.65

Properties

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

2-fluoro-3-methyl-1-benzofuran

InChI

InChI=1S/C9H7FO/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3

InChI Key

DIHNHDAHHLWZFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)F

Origin of Product

United States

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